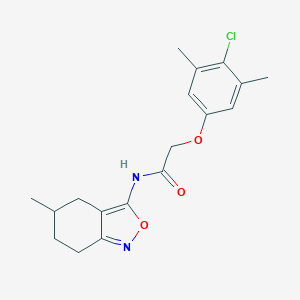![molecular formula C15H9BrN4 B253740 2-(4-Bromophenyl)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B253740.png)
2-(4-Bromophenyl)-[1,2,4]triazolo[1,5-c]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-[1,2,4]triazolo[1,5-c]quinazoline is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-[1,2,4]triazolo[1,5-c]quinazoline is not fully understood, but it has been suggested that the compound may act by inhibiting the activity of certain enzymes or interfering with DNA synthesis. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Bromophenyl)-[1,2,4]triazolo[1,5-c]quinazoline can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been studied for its potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-Bromophenyl)-[1,2,4]triazolo[1,5-c]quinazoline in lab experiments is its potential as a new anticancer drug candidate. Additionally, this compound has been shown to have activity against a range of cancer cell lines, making it a versatile compound for research. However, one limitation is that the mechanism of action of this compound is not fully understood, which may hinder its development as a drug candidate.
Direcciones Futuras
There are several future directions for research involving 2-(4-Bromophenyl)-[1,2,4]triazolo[1,5-c]quinazoline. One direction is to further elucidate the mechanism of action of this compound, which may lead to the development of new drugs for cancer and other diseases. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of this compound in vivo. Finally, this compound could be modified to improve its efficacy and selectivity against cancer cells.
Métodos De Síntesis
The synthesis of 2-(4-Bromophenyl)-[1,2,4]triazolo[1,5-c]quinazoline has been achieved through various methods, including a one-pot reaction of 2-aminobenzonitrile, 4-bromoaniline, and triethylorthoformate in the presence of a catalyst, and a two-step reaction involving the synthesis of 2-(4-bromophenyl)quinazolin-4(3H)-one followed by the reaction with sodium azide and triethylorthoformate. These methods have been successful in producing high yields of the compound.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-[1,2,4]triazolo[1,5-c]quinazoline has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have anticancer activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. Additionally, this compound has been studied for its potential as an antifungal and antibacterial agent.
Propiedades
Nombre del producto |
2-(4-Bromophenyl)-[1,2,4]triazolo[1,5-c]quinazoline |
|---|---|
Fórmula molecular |
C15H9BrN4 |
Peso molecular |
325.16 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C15H9BrN4/c16-11-7-5-10(6-8-11)14-18-15-12-3-1-2-4-13(12)17-9-20(15)19-14/h1-9H |
Clave InChI |
CJRGCMWQHBFNHZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=C(C=C4)Br |
SMILES canónico |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B253657.png)


![N-[5-(allylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-ethoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B253661.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B253663.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B253664.png)
![3-methyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B253667.png)




![N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B253678.png)

